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Compound of Interest

Compound Name: MICROCOCCUS LYSATE

Cat. No.: B1176253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Micrococcus luteus lysate DNA repair assay is a highly sensitive and specific method for

detecting and quantifying DNA damage, particularly pyrimidine dimers induced by ultraviolet

(UV) radiation. This in vitro assay leverages the potent DNA repair enzymes present in crude

extracts of the bacterium Micrococcus luteus. These enzymes, primarily UV endonuclease (a

pyrimidine dimer DNA-glycosylase) and apurinic/apyrimidinic (AP) endonuclease, recognize

and incise DNA at the site of damage. The resulting single-strand breaks are then quantified,

most commonly using the single cell gel electrophoresis (SCGE) or "comet" assay. This

application note provides detailed protocols for the preparation of Micrococcus luteus lysate,

the execution of the DNA repair assay using the comet assay, and the interpretation of results.

Principle of the Assay
The assay is based on the enzymatic activity of the Micrococcus luteus lysate on DNA

containing specific lesions. The UV endonuclease in the lysate recognizes and cleaves the N-

glycosidic bond of the 5' pyrimidine in a dimer, creating an AP site. Subsequently, the AP

endonuclease activity in the lysate incises the phosphodiester backbone at this AP site,

generating a single-strand break in the DNA. These breaks relax the supercoiled DNA within

the nucleoids of embedded cells. When subjected to electrophoresis, the relaxed DNA migrates

out of the nucleoid, forming a "comet tail." The intensity and length of this tail are directly
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proportional to the number of single-strand breaks, and therefore, to the extent of the initial

DNA damage recognized and incised by the lysate enzymes.

Applications
Pharmacology and Drug Development: Screening of photosensitizing or photoprotective

compounds.

Toxicology: Assessing the genotoxic potential of chemicals and environmental agents.

Molecular Biology: Studying the mechanisms of DNA repair.

Clinical Research: Evaluating DNA repair capacity in patient samples.

Data Presentation
The quantitative data obtained from the Micrococcus luteus lysate DNA repair assay can be

summarized to compare the DNA repair efficiency under different conditions. The primary

metric is the percentage of DNA in the comet tail (% Tail DNA), which reflects the amount of

DNA damage.

Table 1: Representative Data for DNA Repair of UV-Induced Damage in Human Keratinocytes

using Micrococcus luteus Lysate

Time (minutes) Treatment Mean % Tail DNA (± SD)

0 No UV 3.2 ± 1.1

0 UV (100 J/m²) + No Lysate 4.5 ± 1.5

15
UV (100 J/m²) + M. luteus

Lysate
45.8 ± 5.2

30
UV (100 J/m²) + M. luteus

Lysate
68.3 ± 6.1

60
UV (100 J/m²) + M. luteus

Lysate
75.1 ± 5.8

60 No UV + M. luteus Lysate 3.5 ± 1.3
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Note: This table presents representative data to illustrate the expected results of the assay.

Actual results may vary depending on experimental conditions.

Experimental Protocols
Protocol 1: Preparation of Micrococcus luteus Lysate
This protocol describes the preparation of a crude cell lysate from Micrococcus luteus

containing active DNA repair enzymes.

Materials:

Micrococcus luteus (ATCC 4698)

Tryptic Soy Broth (TSB)

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 100 mM NaCl, 1 mM DTT, 1 mM PMSF

Lysozyme (from chicken egg white)

Sonicator

High-speed centrifuge

Bradford assay reagents

Procedure:

Bacterial Culture: Inoculate 1 liter of TSB with Micrococcus luteus and incubate at 30°C with

shaking until the late logarithmic phase of growth (OD₆₀₀ ≈ 1.5-2.0).

Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard

the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

Resuspension: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer.

Lysozyme Treatment: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice

for 30 minutes.
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Cell Lysis: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds)

interspersed with cooling periods to prevent overheating and enzyme denaturation. Repeat

until the suspension is no longer viscous.

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

Supernatant Collection: Carefully collect the supernatant, which contains the crude lysate

with active DNA repair enzymes.

Protein Quantification: Determine the protein concentration of the lysate using the Bradford

assay.

Storage: Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Micrococcus luteus Lysate DNA Repair
Assay using the Comet Assay
This protocol details the use of the prepared Micrococcus luteus lysate to detect DNA damage

in a cell line of interest using the alkaline comet assay.

Materials:

Human keratinocytes (or other cell line of interest)

UV-C light source (254 nm)

Micrococcus luteus lysate (from Protocol 1)

Comet assay slides (pre-coated with normal melting point agarose)

Low melting point (LMP) agarose

Lysis solution for comet assay (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH

10)

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

Neutralization buffer (0.4 M Tris, pH 7.5)
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DNA staining solution (e.g., SYBR Gold or propidium iodide)

Fluorescence microscope with appropriate filters

Comet scoring software

Procedure:

Cell Preparation and Treatment:

Harvest human keratinocytes and resuspend in PBS at a concentration of 1 x 10⁵

cells/mL.

Expose the cell suspension to UV-C radiation (e.g., 100 J/m²) on ice. Include a non-

irradiated control.

Embedding Cells in Agarose:

Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C).

Pipette the cell/agarose mixture onto a pre-coated comet assay slide and cover with a

coverslip.

Solidify the agarose by placing the slides at 4°C for 10 minutes.

Cell Lysis:

Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at

least 1 hour at 4°C.

Enzymatic Digestion:

Wash the slides three times for 5 minutes each with ice-cold enzyme buffer (40 mM

HEPES-KOH pH 8.0, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA).

Add 50 µL of Micrococcus luteus lysate (diluted in enzyme buffer to a final protein

concentration of approximately 1 µg/µL) to each slide. Include a control slide with enzyme

buffer only.
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Cover with a coverslip and incubate in a humidified chamber at 37°C for various time

points (e.g., 15, 30, 60 minutes).

Alkaline Unwinding and Electrophoresis:

Remove the coverslips and place the slides in a horizontal electrophoresis tank.

Fill the tank with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-

40 minutes at 4°C.

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

Neutralization and Staining:

Carefully remove the slides from the tank and wash them three times for 5 minutes each

with neutralization buffer.

Stain the slides with a DNA staining solution.

Visualization and Scoring:

Visualize the comets using a fluorescence microscope.

Capture images and analyze them using comet scoring software to determine the

percentage of DNA in the tail.

Visualization of Pathways and Workflows
DNA Repair Pathway Initiated by Micrococcus luteus
Endonuclease
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Caption: DNA repair pathway initiated by M. luteus enzymes.

Experimental Workflow of the Micrococcus luteus
Lysate DNA Repair Assay
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Caption: Workflow for the M. luteus DNA repair assay.
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Caption: Logic of the M. luteus DNA repair assay.

To cite this document: BenchChem. [Application Notes and Protocols for Micrococcus luteus
Lysate DNA Repair Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176253#protocol-for-micrococcus-lysate-dna-repair-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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